Product packaging for Dalamid(Cat. No.:CAS No. 61090-95-7)

Dalamid

Cat. No.: B1584241
CAS No.: 61090-95-7
M. Wt: 586.7 g/mol
InChI Key: ANZXICRKKYOVMY-UHFFFAOYSA-N
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Description

Contextualization within Synthetic Peptide Chemistry and Neuropharmacology

The development of Dalamid is a prime example of strategic synthetic peptide chemistry. The natural Leu-enkephalin has the sequence Tyr-Gly-Gly-Phe-Leu. In this compound, two key modifications were made to the Leu-enkephalin structure. Firstly, the Glycine (Gly) at position 2 was replaced with its isomer, D-Alanine (D-Ala). This substitution of a D-amino acid for a Glycine residue is a common strategy in peptide chemistry known to confer resistance to enzymatic degradation. Secondly, the C-terminal Leucine (Leu) was amidated, creating a more stable molecule.

From a neuropharmacological perspective, these modifications resulted in a potent and long-acting analog. this compound, like other enkephalin analogs, exerts its effects by binding to opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors. Its enhanced stability allows for more sustained receptor interaction, making it an invaluable tool for studying the physiological and behavioral effects mediated by these receptors.

Historical Trajectory of Academic Investigations on Enkephalin Analogs

The quest to create stable enkephalin analogs began shortly after the discovery of the natural peptides in the mid-1970s. Early research focused on systematic modifications of the peptide backbone to identify key structural features required for opioid activity and to prevent enzymatic breakdown. The substitution at the second position with a D-amino acid was found to be particularly effective in increasing potency and stability.

Numerous analogs were synthesized and tested using in vitro assays, such as the guinea pig ileum assay, to assess their opioid-like activity. These early studies laid the groundwork for understanding structure-activity relationships, revealing that the Tyrosine at the first position is crucial for receptor binding, while modifications at other positions could fine-tune receptor selectivity and resistance to degradation. The development of analogs like this compound was a direct outcome of this systematic exploration, providing researchers with reliable probes to investigate the opioid system.

Contemporary Research Paradigms and the Role of this compound

In modern research, this compound continues to be utilized in a variety of experimental paradigms. It serves as a reference compound in the development of new opioid receptor ligands and is used to explore the roles of mu and delta opioid receptors in diverse physiological processes. For instance, studies have employed this compound to investigate the complex signaling pathways activated by opioid receptors.

Research has also delved into the creation of even more refined analogs, such as cyclic versions of enkephalins, to further enhance receptor selectivity and stability. While these newer compounds offer more specific tools, this compound remains a benchmark for a potent, dual mu/delta receptor agonist. Its well-characterized properties make it a reliable positive control in experiments assessing the efficacy of novel synthetic opioids.

Unanswered Questions and Research Imperatives in this compound's Academic Landscape

Despite decades of research, several questions regarding the actions of enkephalin analogs like this compound remain. A significant area of ongoing investigation is the concept of biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor. Understanding how this compound and other analogs interact with the receptor to produce specific downstream effects is a key research imperative.

Research Findings on Enkephalin Analogs

The table below summarizes the binding affinities of various opioid ligands, including enkephalin analogs and other standard opioids, for the mu-opioid receptor (MOR). This data, compiled from various studies, illustrates the relative potency of these compounds.

CompoundBinding Affinity (Ki) for MOR (nM)
Sufentanil0.138
Buprenorphine< 1
Oxymorphone< 1
Hydromorphone< 1
Levorphanol< 1
Butorphanol< 1
Morphine1 - 100
Fentanyl1 - 100
Methadone1 - 100
Alfentanil1 - 100
Diphenoxylate1 - 100
Oxycodone1 - 100
Hydrocodone1 - 100
Nalbuphine1 - 100
Pentazocine> 100
Propoxyphene> 100
Meperidine> 100
Codeine> 100
Tramadol12,486
Carfentanil0.19
Lofentanil0.208
Data sourced from multiple studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N6O6S B1584241 Dalamid CAS No. 61090-95-7

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXICRKKYOVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976589
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61090-95-7
Record name Enkephalinamide-met, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061090957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61090-95-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of D Ala² Leu Enkephalinamide

Elucidation of Optimized Synthesis Pathways for Dalamid Production

The synthesis of peptides like this compound typically involves forming amide bonds between constituent amino acids. Optimized synthesis pathways aim to achieve high purity and yield efficiently.

High-Purity Synthesis Techniques and Scale-Up Considerations for Research Applications

Achieving high purity is paramount for peptides used in research to ensure reliable and reproducible results. Various techniques are employed to synthesize this compound with high purity, often involving solid-phase peptide synthesis (SPPS) or optimized solution-phase methods followed by rigorous purification.

An improved industrial preparation method for an intermediate related to this compound highlights strategies for achieving high purity suitable for scale-up. This method emphasizes avoiding column chromatography, a common but often limiting purification step for large-scale production, by exploiting differential solubility through extraction and crystallization . This approach yielded a high-purity intermediate (>95%) suitable for industrial application, suggesting the importance of efficient separation techniques beyond chromatography for scalability . General high-purity synthesis techniques in organic chemistry, such as careful control of reaction conditions, selection of appropriate protecting groups, and effective purification methods like solvent extraction and crystallization, are crucial for peptide synthesis as well .

For research applications requiring smaller scales, solid-phase peptide synthesis (SPPS) using strategies like Fmoc chemistry is a widely used technique that facilitates the synthesis of peptides with controlled sequences and can yield products of high purity after cleavage from the resin and subsequent purification, often by high-performance liquid chromatography (HPLC) rsc.org.

Comparison of Modern and Traditional Synthetic Approaches

Peptide synthesis has evolved significantly from purely solution-phase methods to the more widespread adoption of solid-phase techniques and the development of hybrid approaches.

Traditional solution-phase synthesis involves coupling amino acids sequentially in a homogeneous solution, requiring isolation and purification of each intermediate. While suitable for small peptides, this can be labor-intensive and challenging for longer sequences.

Modern approaches, particularly SPPS, involve anchoring the C-terminal amino acid to an insoluble solid support (resin). Amino acids are then added sequentially to the growing peptide chain while the peptide remains attached to the resin. This simplifies purification, as excess reagents and by-products can be washed away after each coupling step . The Fmoc strategy, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, is a common SPPS method that allows for mild deprotection conditions rsc.org.

The comparison between modern SPPS and traditional solution-phase synthesis for peptides like this compound often centers on efficiency, ease of purification, and suitability for different scales. SPPS is generally favored for the synthesis of research-scale peptides due to its speed and simplified purification protocol. However, optimized solution-phase methods can be advantageous for large-scale industrial production, as demonstrated by the improved method avoiding chromatography for a related intermediate .

Chemical Transformation and Derivatization Strategies for Structural Modification

Chemical derivatization of this compound allows for the modification of its structure, which can be useful for studying structure-activity relationships, improving pharmacological properties, or creating probes for biological investigations.

Oxidation, Reduction, and Substitution Reactions of this compound

Specific details on the direct application of oxidation, reduction, or substitution reactions to the this compound peptide backbone or side chains were not extensively detailed in the search results. However, general chemical derivatization strategies applied to molecules, including peptides, often involve functional group transformations that can be categorized as oxidation, reduction, or substitution.

For instance, derivatization techniques used to enhance detection in analytical methods like mass spectrometry often target specific functional groups such as amines, hydroxyls, or carbonyls through reactions like acylation, alkylation, or condensation, which can be considered types of substitution reactions . While this compound contains various functional groups (amine termini, amide bonds, hydroxyl group on tyrosine, thioether on methionine if considering Met-enkephalinamide which was mentioned in some results), specific examples of controlled oxidation, reduction, or substitution of this compound itself for structural modification were not found. However, the principles of these reactions on peptide functional groups are well-established in organic chemistry and can be applied to this compound.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of this compound analogues involve modifying the amino acid sequence or structure to alter properties such as potency, selectivity for opioid receptor subtypes, metabolic stability, or pharmacokinetic profiles. This often involves the substitution of amino acids, modification of the peptide backbone, or conjugation with other molecules.

Research has explored the synthesis of various enkephalin analogues, including those based on the [D-Ala²] modification present in this compound. Examples include the synthesis of [D-Ala²]Leu-enkephalin derivatives conjugated with lipophilic moieties like adamantane (B196018) to improve blood-brain barrier permeability . Other analogues have been synthesized with modifications at position 5, such as [D-Ala², D-Leu⁵]enkephalin (DADLE) rsc.org, or with substitutions at multiple positions to enhance activity or metabolic stability . The synthesis of these analogues often employs solid-phase peptide synthesis techniques, allowing for the systematic creation of peptide libraries for structure-activity relationship studies . Novel analogues incorporating modified amino acids or cyclic structures have also been designed and synthesized to constrain conformation and probe receptor interactions researchgate.net.

Data Table: Examples of this compound Analogues and Modifications

Analogue/ModificationDescription of ModificationSynthesis Method (where specified)Reference
Adamantane conjugatesConjugation at C-terminus or N-terminus with adamantane moietySolution-phase method
[D-Ala², D-Leu⁵]enkephalin (DADLE)Substitution of Leu⁵ with D-Leu⁵Solid-phase synthesis (Fmoc) rsc.org
Analogues with position 5 replacementsVarious amino acid replacements at position 5Solid-phase method
Analogues with positions 2 and 5 replacementsVarious amino acid replacements at positions 2 and 5Solid-phase method
[D-Ala², cysteamine (B1669678) 5]enkephalinSubstitution of Leu⁵ with cysteamineSynthesis described
Cyclic Leu-enkephalin mimeticsIncorporation of a 7-membered ringSolid phase
Linear Leu-enkephalin analoguesMethylene ether isostere instead of Tyr¹-Gly² amide bondSolid phase

Stereochemical Control and Conformational Analysis in Synthesis

Stereochemical control is critical in peptide synthesis, particularly when incorporating chiral amino acids like D-alanine at position 2 in this compound. Ensuring the correct stereochemistry at each step is essential for the biological activity and desired properties of the final peptide. Synthetic routes must be designed to prevent racemization of chiral centers during coupling and deprotection steps. The use of protected amino acid derivatives and appropriate coupling reagents in methods like SPPS helps maintain stereochemical integrity.

Conformational analysis of peptides like this compound is crucial for understanding their interaction with receptors and for the rational design of analogues. The flexibility of peptide chains allows them to adopt various conformations in solution and upon binding to a receptor. Studies using techniques like NMR spectroscopy and theoretical calculations (e.g., molecular mechanics, density functional theory) are employed to investigate the preferred conformations, including the presence of turns and bends in the peptide backbone researchgate.net. For enkephalins, different conformations, such as extended, single bend, and double bend, have been explored researchgate.net. Conformational analysis of [D-Ala²]-substituted enkephalins has suggested the presence of folded low-energy conformations, potentially involving beta-turns, which may be relevant for receptor binding . Understanding these conformational preferences aids in designing constrained analogues with improved binding affinity and selectivity.

Molecular Mechanisms of Action and Receptor Interaction Dynamics of D Ala² Leu Enkephalinamide

Opioid Receptor Binding Affinity and Selectivity Profiling

Dalamid demonstrates primary interactions with both δ-opioid receptors (DOR) and μ-opioid receptors (MOR). Its binding characteristics are particularly useful in receptor binding assays designed to differentiate between various opioid receptor subtypes present in biological samples.

Investigations of δ-Opioid Receptor (DOR) and μ-Opioid Receptor (MOR) Interactions

Studies have shown that this compound possesses a relatively balanced affinity for both DOR and MOR. Investigations utilizing brain membrane preparations have revealed a higher affinity of this compound for δ receptors compared to μ receptors. Quantitative analysis indicated an EC₅₀ of 1.2 nM for δ receptors and a notably higher EC₅₀ of 120 nM for μ receptors in brain membranes, signifying a 100-fold preference for DOR over MOR in this experimental context. This differential binding profile is instrumental in determining the relative abundance and activity of δ and μ receptors in complex tissue environments. Endogenous enkephalins, such as Leu-enkephalin, also bind to both DOR and MOR, typically exhibiting a higher affinity for DOR.

Competitive Binding Studies in Receptor Assays

Competitive binding assays are fundamental techniques used to determine the affinity of a non-labeled compound by assessing its capacity to displace a radiolabeled ligand from its receptor binding site. Research comparing the binding properties of tritiated ³Henkephalinamide (this compound) and ³Henkephalinamide in mouse brain homogenates has provided insights into their receptor interactions. The results indicated that the maximum number of binding sites available for ³Henkephalinamide was approximately double that observed for ³Henkephalinamide. Analysis of displacement curves suggested that (D-Ala²,Pro⁵)enkephalinamide exhibits a selective interaction with mu-receptors, whereas (D-Ala²,Leu⁵)enkephalinamide (this compound) displayed comparable affinity for both mu- and delta-receptors.

Table 1: Representative Opioid Receptor Binding Affinity

CompoundReceptorEC₅₀ (nM) in Brain Membranes Selectivity (vs. MOR)
[D-Ala²]Leu-enkephalinamideDOR1.2100-fold higher
[D-Ala²]Leu-enkephalinamideMOR1201

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

As GPCRs, opioid receptors mediate intracellular signaling through their association with heterotrimeric G proteins. The binding of an agonist like this compound to an opioid receptor triggers a conformational change in the receptor, which facilitates the exchange of GDP for GTP on the α subunit of the coupled G protein. This exchange leads to the dissociation of the Gα-GTP complex from the βγ subunits, and these activated components can then interact with various intracellular effector molecules to propagate the signal.

Analysis of Adenylate Cyclase Inhibition Mechanisms

A well-established downstream effect of activating opioid receptors, particularly those coupled to Gi/o proteins by agonists such as this compound, is the inhibition of adenylate cyclase. Adenylate cyclase is the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a wide array of cellular processes. The inhibition of adenylate cyclase by activated opioid receptors results in a decrease in intracellular cAMP concentrations. resed.es Studies, including those conducted in neuroblastoma-glioma hybrid NG108-15 cells, have demonstrated that this compound effectively inhibits adenylate cyclase activity. This inhibition is often followed by a phenomenon known as "rebound" – an increase in adenylate cyclase activity upon the removal of the agonist or the addition of an antagonist like naloxone (B1662785) – which is characteristic of the regulatory mechanisms associated with opioid receptor activation. The inhibition of adenylate cyclase is a significant component of the cellular response mediated by this compound.

Exploration of Signal Transduction Cascades

Beyond its inhibitory effect on adenylate cyclase, the activation of opioid receptors by this compound can influence other intracellular signal transduction pathways. GPCR signaling is diverse and can involve various downstream effectors and second messengers, including the modulation of ion channel activity and the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov While opioid receptors primarily couple to Gi/o proteins, they can also interact with other G protein subtypes, leading to the activation of complex signaling networks. The specific signaling cascades activated are dependent on factors such as the particular opioid receptor subtype involved, the cellular context, and the specific ligand binding to the receptor. Given this compound's affinity for both DOR and MOR, it is likely capable of engaging signaling pathways associated with both receptor subtypes.

Comparative Mechanistic Investigations with Endogenous Enkephalins and Synthetic Analogs (e.g., DADLE)

Comparative studies highlight the distinct pharmacological profiles of this compound, endogenous enkephalins, and other synthetic analogs like [D-Ala²,D-Leu⁵]Enkephalin (DADLE). Endogenous enkephalins, such as Leu-enkephalin, typically bind with higher affinity to DOR than to MOR, though they can bind to both. Their activity is limited by rapid enzymatic degradation in vivo.

This compound, with its D-alanine substitution and amidation, exhibits enhanced stability against enzymatic degradation compared to endogenous enkephalins. Regarding receptor affinity, this compound has been reported to show a similar affinity for both mu- and delta-receptors in some studies using mouse brain homogenates. In contrast, DADLE, which differs from this compound by an additional D-leucine substitution at the fifth position and lacks terminal amidation, binds preferentially to DOR but shows weaker interaction with MOR compared to this compound.

Research using brain membranes has provided more detailed insights into the receptor binding characteristics. This compound's affinity for the delta receptor in brain membranes (EC₅₀ = 1.2 nM) is significantly higher (100-fold) than its affinity for the mu receptor (EC₅₀ = 120 nM), allowing for precise calculations of delta/mu ratios in heterogeneous tissues. This contrasts with the reported similar affinity for mu and delta receptors in mouse brain homogenates, suggesting potential differences based on preparation or methodology.

Functional activity comparisons in experimental models, such as neuroblastoma-glioma hybrid NG108-15 cells, reveal further distinctions. Both this compound and DADLE inhibit adenylate cyclase in these cells, a characteristic opioid receptor-mediated effect. However, DADLE requires higher concentrations than this compound to achieve comparable levels of adenylate cyclase inhibition. The subsequent naloxone-induced rebound responses, indicative of opioid receptor activation and withdrawal-like effects, are similar in magnitude for both this compound- and DADLE-treated cells.

Studies investigating the binding kinetics of DADLE to delta sites on bovine hippocampal microsomal and synaptic plasma membranes (SPM) have shown that agonist binding to SPM involves a multi-step association process. The kinetics of receptor binding to microsomal delta sites are generally more rapid than those in SPMs. While the apparent KD of DADLE did not significantly differ between microsomes and SPMs, kinetic analysis indicated that the formation of a high-affinity, slowly dissociating complex, which is sensitive to guanine (B1146940) nucleotides in SPMs, was limited in microsomes. This suggests potential differences in receptor coupling or environment between these membrane preparations.

Comparative studies with other synthetic analogs, such as [D-Ala²,D-Met⁵]enkephalinamide and [D-Ala²,Pro⁵]enkephalinamide, have also been conducted. Binding studies in mouse brain homogenates indicated a selective interaction for [D-Ala²,Pro⁵]enkephalinamide with mu-receptors, while this compound ([D-Ala²,Leu⁵]enkephalinamide) showed similar affinity for mu- and delta-receptors. Metabolism studies did not reveal significant differences in the degradation rates of these two enkephalin analogs, suggesting that differences in in vitro and in vivo activity are likely not due to catabolism.

The structural modifications in this compound and DADLE, specifically the D-amino acid substitutions, contribute to their improved proteolytic stability compared to endogenous enkephalins. This enhanced stability allows for more sustained interaction with opioid receptors, facilitating their use as research tools.

The differential receptor binding profiles and functional activities of this compound, endogenous enkephalins, and DADLE underscore the complexity of opioid receptor interactions and the impact of structural modifications on pharmacological properties. These comparative investigations are crucial for understanding the molecular mechanisms underlying opioid signaling and for the development of more selective opioid ligands.

Table 1: Comparative Properties of this compound, Leu-Enkephalin, and DADLE

PropertyLeu-EnkephalinThis compound ([D-Ala²]Leu-Enkephalinamide)DADLE ([D-Ala²,D-Leu⁵]Enkephalin)
StructurePentapeptideModified Pentapeptide (D-Ala², C-terminal amidation) Modified Pentapeptide (D-Ala², D-Leu⁵)
Enzymatic StabilityLow Enhanced Enhanced
Primary Receptor AffinityPreferential DOR, also MOR Dual δ/μ affinity Preferential DOR, weaker MOR
Adenylate Cyclase Inhibition (NG108-15 cells)Not specified in provided textInhibits Inhibits (requires higher conc. than this compound)

Computational Chemistry and in Silico Modeling Approaches for D Ala² Leu Enkephalinamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations provide insights into the electronic structure, charge distribution, and potential reactivity of molecules. For a peptide like [D-Ala²]Leu-Enkephalinamide, QM methods could be employed to determine optimized geometries of different conformers, calculate atomic charges, analyze frontier molecular orbitals, and predict potential reaction pathways or sites of metabolic transformation. Such calculations could help understand the intrinsic properties of the molecule independent of its environment. However, detailed research specifically applying advanced quantum mechanical calculations for the electronic structure and reactivity prediction of [D-Ala²]Leu-Enkephalinamide was not identified in the conducted literature searches.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity. For [D-Ala²]Leu-Enkephalinamide, molecular docking simulations with opioid receptors (such as the delta and mu opioid receptors) could provide atomic-level details of its interaction with the binding site. This includes identifying key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts. While [D-Ala²]Leu-Enkephalinamide is known to interact with these receptors, specific detailed studies presenting molecular docking poses, predicted binding energies, or interaction profiles for this compound with opioid receptors were not found in the performed searches.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. Applying MD simulations to [D-Ala²]Leu-Enkephalinamide, both in isolation and bound to its receptor, could provide information about its conformational flexibility, the stability of its bound state, and the dynamics of receptor-ligand interactions. MD simulations can also be used in conjunction with techniques like free energy calculations to estimate binding energetics more rigorously than docking alone. Despite the potential utility of MD simulations in understanding peptide behavior and receptor binding, specific detailed research employing molecular dynamics simulations to study the conformational dynamics or binding energetics of [D-Ala²]Leu-Enkephalinamide was not identified in the conducted literature searches.

Structure-Activity Relationship (SAR) Elucidation through Computational Methodologies

Computational methodologies play a significant role in modern Structure-Activity Relationship (SAR) studies by correlating structural features of molecules with their biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, 3D-QSAR, and ligand-based or structure-based pharmacophore modeling can help identify the key molecular descriptors and structural motifs responsible for the activity of a series of compounds. For [D-Ala²]Leu-Enkephalinamide, computational SAR studies could involve analyzing a set of its analogs to understand how modifications influence receptor binding affinity and functional activity. However, detailed computational SAR studies specifically focused on elucidating the SAR of [D-Ala²]Leu-Enkephalinamide and its analogs were not found in the performed searches.

De Novo Design and Virtual Screening of Potential Dalamid Analogs

De novo design approaches use computational algorithms to design novel molecular structures with desired properties, often based on a receptor structure or a set of active ligands. Virtual screening involves computationally evaluating large libraries of compounds to identify potential binders to a target receptor. These methods could potentially be applied to design or discover new analogs of [D-Ala²]Leu-Enkephalinamide with improved potency, selectivity, or pharmacokinetic properties. However, specific detailed research describing the application of de novo design or virtual screening efforts specifically focused on identifying potential analogs of [D-Ala²]Leu-Enkephalinamide was not identified in the conducted literature searches.

Pre Clinical Investigations of Biological Activities in Non Human Research Models

In Vitro Cellular and Biochemical Research Models

In vitro studies employing cellular and biochemical preparations have provided valuable insights into the fundamental interactions of Dalamid at the molecular and cellular levels. These models allow for controlled environments to investigate receptor binding, signaling pathways, and cellular responses.

Studies in Neuroblastoma-Glioma Hybrid (NG108-15) Cells

Neuroblastoma-glioma hybrid (NG108-15) cells are a widely utilized in vitro model system for studying opioid receptor function, particularly δ-opioid receptors nih.gov. Research in NG108-15 cells has demonstrated that this compound interacts with opioid receptors expressed in these cells nih.gov. A key finding from these studies is the ability of this compound to induce adenylate cyclase inhibition . This inhibition is a characteristic functional response mediated by the activation of certain opioid receptor subtypes, which are negatively coupled to adenylate cyclase through inhibitory G proteins (Gi) . Furthermore, the administration of naloxone (B1662785), a non-selective opioid receptor antagonist, following this compound exposure in NG108-15 cells leads to a rebound increase in adenylate cyclase activity . This rebound phenomenon is considered a hallmark of opioid receptor activation and subsequent cellular adaptation, mimicking aspects of opioid withdrawal observed in more complex systems .

Receptor Activation and Functional Responses in Membrane Preparations (e.g., Rat Brain Membranes)

Membrane preparations, such as those derived from rat brain tissue, are valuable tools for characterizing the binding affinity and selectivity of compounds for different receptor subtypes nih.gov. Studies using rat brain membranes have shown that this compound primarily interacts with δ-opioid (DOR) and μ-opioid (MOR) receptors . These investigations have determined the binding affinities of this compound for these receptors, often expressed as EC₅₀ (half maximal effective concentration) or IC₅₀ (half maximal inhibitory concentration) values in competitive binding assays using radiolabeled ligands like [³H]this compound nih.gov.

Data from receptor binding assays in rat brain membranes indicate a differential affinity of this compound for opioid receptor subtypes. This compound's affinity for δ receptors in brain membranes has been reported to be significantly higher than its affinity for μ receptors . This differential binding profile makes this compound a useful tool in neuropharmacological studies for distinguishing between δ and μ receptor-mediated effects in complex biological matrices .

In Vivo Mechanistic Research in Animal Models (excluding clinical efficacy)

In vivo studies using animal models are crucial for exploring the biological activities and underlying mechanisms of compounds within a living system. These models allow for the investigation of effects on physiological processes, even when not directly assessing clinical efficacy.

Exploration of Analgesic Mechanisms in Preclinical Models

Preclinical animal models have been widely employed to investigate the potential analgesic properties of compounds and to explore the mechanisms by which they may alleviate pain . This compound has shown promise as an analgesic agent in these models . Studies utilizing assays such as the mouse hot-plate test, which assesses thermal nociception, have provided evidence of this compound's antinociceptive activity nih.gov. The observed analgesic effects in these models are consistent with this compound's known interactions with opioid receptors, which play a central role in pain modulation pathways in the central nervous system . Research in this area aims to understand the specific opioid receptor subtypes and downstream signaling pathways involved in this compound-mediated analgesia in vivo .

Anti-inflammatory Mechanistic Studies in Research Animals

Inflammation is a complex biological response, and animal models are invaluable for studying anti-inflammatory mechanisms and evaluating potential therapeutic agents . This compound has been indicated as a potential anti-inflammatory agent in preclinical models . Studies designed to evaluate the anti-inflammatory effects of this compound in research animals have reported observing a significant reduction in inflammatory markers . These investigations often utilize various induced inflammation models in rodents to assess the compound's impact on inflammatory processes . Mechanistic studies in this area aim to identify the specific cellular and molecular pathways modulated by this compound that contribute to its anti-inflammatory effects in vivo .

Investigation of Antimicrobial Activities against Pathogens

Research has explored the potential antimicrobial properties of this compound against a range of pathogens, including bacteria and fungi . These investigations are conducted using in vitro and potentially in vivo models to assess the compound's ability to inhibit microbial growth or survival nih.gov. Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens .

Specific research findings include the determination of Minimum Inhibitory Concentration (MIC) values for this compound against certain microorganisms. For example, studies have reported MIC values for Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table: Antimicrobial Efficacy of this compound

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli 32 µg/mL
Staphylococcus aureus 16 µg/mL

Assessment of Receptor Subtype Specificity and Ligand Bias in Biological Systems

This compound is primarily recognized for its interactions with opioid receptors, particularly the δ-opioid (DOR) and μ-opioid (MOR) receptors. Investigations into its receptor subtype specificity have revealed a notable preference for the δ-opioid receptor.

Studies examining receptor subtype differentiation in brain membranes have shown that this compound exhibits a significantly higher affinity for the δ receptor compared to the μ receptor. The EC₅₀ value for this compound at δ receptors in brain membranes was reported as 1.2 nM, which is approximately 100-fold higher than its affinity at μ receptors (EC₅₀ = 120 nM). This substantial difference in affinity allows for precise calculations of the δ/μ ratio in heterogeneous tissues, making this compound a valuable tool for distinguishing between these opioid receptor subtypes in research.

In contrast, compounds like FIT (Fentanyl Isothiocyanate), a fentanyl-derived affinity reagent, demonstrate μ selectivity with irreversible binding, highlighting this compound's distinct reversible, dual δ/μ affinity profile and its versatility in reversible binding assays. DADLE ([D-Ala², D-Leu⁵]-Enkephalin), another enkephalin analog, is characterized as δ-selective and is used in δ-receptor studies. Morphine, a well-known opioid, is μ-selective and is commonly used in analgesic efficacy models.

The interaction of this compound with opioid receptors involves binding to these targets and modulating their activity, influencing signal transduction pathways that regulate cellular responses, such as pain perception. While the concept of ligand bias, where ligands differentially activate distinct downstream signaling pathways from the same receptor, is an important area of pharmacological research for G protein-coupled receptors (GPCRs) like opioid receptors, specific detailed findings on this compound's ligand bias profile were not prominently featured in the search results, beyond its differential affinity for DOR and MOR.

The following table summarizes reported receptor affinities for this compound and comparative compounds:

Compoundδ Receptor Affinity (EC₅₀)μ Receptor Affinity (EC₅₀)Selectivity
This compound1.2 ± 0.1 nM (Brain Membranes) , 1.2 nM (NG 108-15 cells) 120 ± 20 nM (Brain Membranes) δ-selective
DADLE3.5 ± 0.6>500δ-selective
FIT>10000.8 ± 0.2μ-selective
Morphine>10002.1 ± 0.4μ-selective

Note: Affinity values and units are presented as reported in the source where available. Specific conditions for these measurements may vary.

Advanced Analytical Methodologies for D Ala² Leu Enkephalinamide Characterization and Research Applications

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are crucial for confirming the structure and assessing the purity of [D-Ala²]Leu-Enkephalinamide. These techniques provide detailed information about the molecular vibrations, nuclear environments, and electronic transitions within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a valuable tool for identifying organic and polymeric materials by providing a molecular fingerprint based on vibrational modes. It is used to identify and characterize unknown materials and can detect contamination. , FTIR analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which corresponds to the vibrational energy levels of the molecules. This technique can be used for quality control to evaluate materials, as changes in characteristic absorption bands indicate changes in composition or the presence of contaminants. While the search results discuss FTIR applications for various compounds, including confirming crosslinking reactions and characterizing sulfated polysaccharides, specific detailed applications of FTIR for [D-Ala²]Leu-Enkephalinamide were not found in the provided snippets. , , However, the general principles of FTIR analysis for structural confirmation and purity assessment are applicable to peptides like Dalamid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful technique for determining the structure and studying the conformation and interactions of molecules in solution. It provides detailed information about the arrangement of atoms and their chemical environment. ¹H NMR can reveal characteristic signals for different proton environments within a molecule. Studies on related enkephalins, such as methionine-enkephalin, have utilized ¹H NMR to identify characteristic proton signals and investigate conformational changes in different solvent environments or in the presence of model membranes. , NMR studies can reveal dynamic conformations, including β-turn and extended configurations. Two-dimensional NMR techniques like NOESY can provide information about spatial proximity between protons, aiding in the determination of three-dimensional structure. , The application of NMR to peptides allows for the study of their structural and dynamic properties. mdpi.com While specific NMR data for [D-Ala²]Leu-Enkephalinamide was not extensively detailed in the provided search results, the general principles and applications of NMR in peptide research are directly relevant for conformational and interaction studies of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and analyzing its fragmentation pattern, which helps confirm its identity and purity. , , MS involves ionizing the sample and separating the ions based on their mass-to-charge ratio. This technique is highly sensitive and can identify and quantify molecules in complex mixtures. For peptides, MS can provide information about the intact molecule, its amino acid composition, and sequence. Leucine-enkephalin, a related peptide, has been extensively studied using mass spectrometry and serves as a standard for testing new instrumentation and methodologies. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are commonly used for peptide analysis by MS. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions and analysis of the resulting fragments, providing detailed structural information. , MS data is often provided with peptides like [D-Ala²]Met-Enkephalin, amide to confirm their identity. The molecular weight of [D-Ala²]-Leu-Enkephalin, amide is reported as 568.67.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Quantification

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This technique is useful for quantifying compounds that have chromophores, which are functional groups that absorb UV or visible light. While specific details on the UV-Vis spectrum of [D-Ala²]Leu-Enkephalinamide were not found, UV detection is commonly used in conjunction with chromatographic methods like HPLC for the quantification of peptides and other compounds in research and pharmaceutical analysis. , , , For example, UV detection at 260 nm has been used for the analysis of certain drug substances in HPLC methods. The presence of aromatic amino acids like tyrosine and phenylalanine in [D-Ala²]Leu-Enkephalinamide would contribute to its UV absorbance, making UV-Vis spectroscopy a viable method for its detection and quantification in various research applications.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for separating [D-Ala²]Leu-Enkephalinamide from impurities and for its analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of compounds in complex mixtures. HPLC method development is a systematic process involving the selection of appropriate columns, mobile phases, and detection methods to achieve optimal separation, accuracy, and reproducibility. , , Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly used for separating peptides. C18 columns are frequently employed in reversed-phase HPLC. , Mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. , Gradient elution, where the mobile phase composition is changed over time, is often used to separate compounds with a wide range of polarities. , UV-Vis detection is a common detection method in HPLC for compounds with chromophores. , ,

HPLC is a critical tool for the purification and quality control of synthetic peptides like [D-Ala²]Leu-Enkephalinamide. Preparative reverse-phase HPLC with a C18 column has been used to achieve high purity for related enkephalins. Analytical HPLC is used to assess the purity of the final product. , Method validation is a crucial step in HPLC method development to ensure the method is suitable for its intended purpose and provides reliable results. , , Validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). , Forced degradation studies may be performed to demonstrate the method's ability to separate degradation products. Certificate of Analysis for peptides often includes HPLC data to confirm purity. ,

While specific detailed HPLC method parameters solely for [D-Ala²]Leu-Enkephalinamide were not found, the general principles of HPLC method development for peptides, including column selection, mobile phase optimization, and validation, are directly applicable to its purification and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically employed for the separation and identification of volatile and semi-volatile compounds. Peptides like [D-Ala²]Leu-Enkephalinamide are generally non-volatile due to their zwitterionic nature and high molecular weight, making direct analysis by standard GC-MS challenging. Analysis of peptides by GC-MS usually requires extensive derivatization steps to increase volatility and thermal stability. While GC-MS is widely used in various analytical fields, its application to intact, unmodified peptides such as this compound is not a standard practice in research due to these inherent limitations. Research on this compound primarily utilizes techniques better suited for non-volatile molecules, such as liquid chromatography-mass spectrometry (LC-MS).

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is a fundamental technique for determining the three-dimensional structure of molecules at atomic resolution. It provides crucial insights into the precise arrangement of atoms, bond lengths, and angles, which are essential for understanding a molecule's function and interactions. The application of X-ray crystallography to peptides like [D-Ala²]Leu-Enkephalinamide allows for the detailed elucidation of their conformation in the solid state. This structural information is invaluable for understanding how this compound might interact with its target receptors.

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction is the most common method for obtaining high-resolution molecular structures. It requires the growth of a high-quality single crystal of the compound of interest. When an X-ray beam is directed at the crystal, it diffracts the X-rays in a pattern characteristic of the electron density within the crystal. By analyzing the angles and intensities of the diffracted spots, the electron density map can be calculated, revealing the positions of the atoms. This method has been successfully applied to various peptides to determine their solid-state conformations, providing detailed structural parameters. Obtaining suitable crystals of peptides can sometimes be challenging, requiring careful optimization of crystallization conditions.

Serial Synchrotron Crystallography Applications

Serial synchrotron crystallography is a more recent advancement that is particularly useful for studying small or difficult-to-crystallize samples, as well as for time-resolved studies. This technique utilizes highly intense X-ray beams from synchrotron sources and involves collecting diffraction data from a large number of tiny crystals or a continuous stream of microcrystals. While powerful for proteins and other macromolecules, the application of serial synchrotron crystallography specifically to small synthetic peptides like this compound would depend on the research question and the availability of suitable microcrystalline samples. It offers advantages in reducing radiation damage by studying multiple small volumes rather than a single large crystal.

Radioligand Binding Assay Development and Optimization

Radioligand binding assays are a key tool in pharmacological research to study the interaction of a ligand with its receptor. These assays involve using a radiolabeled version of a ligand, such as [³H]- or [¹²⁵I]-labeled [D-Ala²]Leu-Enkephalinamide, to measure its binding affinity and efficacy at opioid receptors. Development and optimization of these assays involve selecting the appropriate radioligand, determining optimal incubation conditions (temperature, time, buffer composition), and establishing methods for separating bound from free ligand (e.g., filtration). These assays are crucial for characterizing the binding profile of this compound to different opioid receptor subtypes (mu, delta, kappa) and for screening other compounds for their ability to compete for these binding sites. Optimization ensures high signal-to-noise ratios, reproducibility, and accurate determination of binding parameters such as K_d (dissociation constant) and B_max (maximum number of binding sites).

Development of Quantitative and Qualitative Analytical Methods for this compound and its Related Compounds in Research Matrices

Quantitative and qualitative analytical methods are essential for detecting, identifying, and measuring the concentration of this compound and its related compounds in various research matrices, such as biological samples (e.g., tissue homogenates, cell lysates) or experimental solutions. Due to its peptide nature, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique used for these purposes.

Qualitative methods focus on identifying the presence of this compound based on its chromatographic retention time and characteristic mass-to-charge ratio (m/z) in the mass spectrometer. Tandem mass spectrometry (MS/MS) is often employed for further confirmation by generating fragmentation patterns specific to this compound.

Emerging Research Frontiers and Interdisciplinary Applications

Potential Role in Chemical Biology Tool Development

Dalamid serves as a significant chemical biology tool, particularly in the field of neuropharmacology. Its well-characterized interactions with opioid receptors make it a valuable probe for investigating opioid receptor signaling pathways and the modulation of adenylate cyclase . In experimental models, such as neuroblastoma-glioma hybrid NG108-15 cells, this compound has been shown to induce adenylate cyclase inhibition, followed by a rebound response upon administration of naloxone (B1662785), which is indicative of opioid receptor activation and subsequent withdrawal .

The balanced affinity of this compound for both δ and μ receptors positions it as a versatile reference compound in receptor-binding assays . This is particularly useful for distinguishing between different opioid receptor subtypes in complex biological matrices, such as brain membranes . The use of compounds like this compound allows researchers to perturb specific biological systems and study the resulting effects, which is a fundamental approach in chemical biology . This compound's application in competitive binding assays, where the binding affinities of other compounds are determined relative to it, further highlights its utility as a standard tool in receptor research .

Integration with Materials Science for Novel Research Platforms

While direct integration of this compound into materials science platforms like biomaterials is not extensively documented in the provided search results, the intersection of chemical compounds and materials science, particularly in the development of novel research platforms, is a dynamic area . Biomaterials, for instance, often utilize organic molecules, peptides, and proteins to create materials with specific biological interactions or functions . Given this compound's peptide nature, it theoretically possesses characteristics that could be explored for integration into such platforms.

Research in materials science involves understanding the relationship between the structure, properties, and uses of various materials, including polymers, composites, and biological materials . The design and creation of new materials often leverage the specific chemical properties of their constituent molecules. While specific examples of this compound-integrated biomaterials were not found, the broader field of materials science research, supported by initiatives like those at the National Science Foundation, continues to explore novel materials with diverse applications .

Theoretical Applications in Advanced Chemical Systems

Theoretical and computational chemistry play a crucial role in understanding and predicting chemical phenomena, simulating complex chemical systems, and elucidating reaction mechanisms . These methods employ computational approaches to calculate the structures and properties of molecules and molecular assemblies . The field encompasses various techniques, including quantum mechanics simulations, molecular dynamics, and statistical mechanics approaches .

Computational chemistry is widely applied in areas such as drug discovery, materials science, and catalysis design . These methods can be used to model drug molecules, predict their properties, and simulate their interactions with biological targets . For a peptide like this compound, theoretical applications could involve using computational methods to predict its three-dimensional structure, analyze its binding interactions with opioid receptors at an atomic level, study its stability and degradation pathways, or design novel analogs with potentially improved properties or selectivity. While specific theoretical studies on this compound were not detailed in the search results, the principles and applications of computational chemistry are directly relevant to advancing the understanding and potential applications of such compounds .

Predicted physical properties, such as collision cross sections, can be calculated using computational methods and provide valuable data for characterizing compounds . The table below presents predicted collision cross section values for this compound adducts.

Adductm/zPredicted CCS (Ų)
[M+H]+587.26458231.8
[M+Na]+609.24652229.5
[M+NH4]+604.29112230.3
[M+K]+625.22046229.2
[M-H]-585.25002231.4
[M+Na-2H]-607.23197231.3
[M]+586.25675230.3
[M]-586.25785230.3

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) calculated using CCSbase.

Challenges and Future Directions in this compound Academic Research

Academic research on compounds like this compound faces several general challenges common across scientific disciplines. These include securing adequate funding, managing time constraints alongside teaching and administrative duties, gaining access to necessary data and resources, navigating ethical considerations, and the inherent difficulties in publishing and disseminating research findings . Interdisciplinary research, which is often necessary for a comprehensive understanding of compounds with biological activity, can also present challenges related to differing research cultures and communication barriers .

Specific challenges in this compound research may relate to its peptide nature, such as ensuring stability in various experimental conditions or developing effective delivery methods for in vivo studies. While modifications have enhanced its stability compared to endogenous enkephalins, further research might explore strategies for increased half-life or targeted delivery . Achieving greater selectivity for specific opioid receptor subtypes could also be a research challenge and a direction for future work, potentially involving the design and synthesis of novel this compound analogs.

Future directions in this compound academic research are likely to build upon its established role as a chemical biology tool. This could involve utilizing this compound in more complex biological systems to further dissect opioid receptor signaling pathways or exploring its potential in the development of novel therapeutic agents, particularly for pain management and inflammatory conditions, given its observed anti-inflammatory and analgesic effects in preclinical models . Continued research into the structure-activity relationship of this compound and its analogs, potentially aided by theoretical and computational approaches, could lead to the design of compounds with improved efficacy, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.